molecular formula C10H9NO2S B074022 Naphthalene-2-sulfonamide CAS No. 1576-47-2

Naphthalene-2-sulfonamide

Cat. No. B074022
CAS RN: 1576-47-2
M. Wt: 207.25 g/mol
InChI Key: SWBLLSQMOMPTMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Naphthalene-2-sulfonamide derivatives involves various chemical reactions and methodologies. For instance, one method includes the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, characterized by various spectroscopic methods (Sarojini et al., 2012). Another approach for synthesizing naphthalene-sulfonamide compounds involves nucleophilic ring opening of an aziridine precursor, which highlights the versatility in synthetic strategies for creating these compounds (Basuli et al., 2012).

Molecular Structure Analysis

The molecular structure of Naphthalene-2-sulfonamide derivatives is often elucidated using X-ray diffraction (XRD) and computational methods such as Density Functional Theory (DFT). These analyses provide insights into the molecular geometry, vibrational frequencies, and electronic properties of the compounds. For example, the study by Sarojini et al. (2012) used DFT to compare theoretical and experimental data, shedding light on the stability, atomic charges, and molecular electrostatic potential of the molecule.

Chemical Reactions and Properties

Naphthalene-2-sulfonamide undergoes various chemical reactions that modify its structure and functionality. These reactions include nucleophilic substitutions, multicomponent reactions, and ligand-coupling reactions, leading to the formation of polysubstituted naphthalenes and naphthols, as well as the synthesis of complex naphthalene derivatives with potential applications in materials science and medicinal chemistry (Huang* & Xue, 2007).

Physical Properties Analysis

The physical properties of Naphthalene-2-sulfonamide, such as solubility, crystallinity, and thermal stability, are crucial for its applications. These properties are often determined through spectroscopic methods, thermal analysis, and solubility studies. The molecular imprinting technique has been used to create polymeric sorbents that selectively extract naphthalene sulfonates from aqueous samples, demonstrating the compound's utility in environmental applications (Caro et al., 2004).

Chemical Properties Analysis

The chemical properties of Naphthalene-2-sulfonamide, including its reactivity, stability, and interaction with other molecules, are of significant interest. Studies have explored its reactions with various organic and inorganic reagents, highlighting the compound's versatility in synthesis and potential as a building block for more complex molecules. For instance, the synthesis of highly functionalized naphthalenones via cascade reactions showcases the compound's reactivity and potential in organic synthesis (Chen et al., 2019).

Scientific Research Applications

  • Protein Kinase Inhibitors :

    • Naphthalene and isoquinoline sulfonamide derivatives have been studied for their role as protein kinase inhibitors, contributing to the development of new medicines in Japan (Hidaka et al., 2005).
  • Environmental Applications :

    • Electron beam irradiation of 2-naphthalenesulfonate solutions demonstrated that increasing the absorbed dose leads to a decrease in 2-NS concentration, indicating its potential for pollutant removal in water treatments (Alkhuraiji & Leitner, 2016).
  • Medical Research :

    • Sulfonamide derivatives of dagenan chloride, including naphthalene-sulfonamide compounds, showed potential as lipoxygenase and α-glucosidase inhibitors, indicating their relevance in developing anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
  • Chemical Sensing :

    • A naphthalene diimide sensor with a bis-sulfonamide group has been used for selective fluoride ion detection, showing potential in chemical sensing applications (Bhosale et al., 2009).
  • Lead Detection :

    • A naphthalene-sulfonamide derivative has been used as an ionophore in a lead (II) sensor, showing high specificity and stability, useful in environmental monitoring (Kamal et al., 2015).
  • Cancer Research :

    • Research on various bladder carcinogens, including 4-ethylsulfonylnaphthalene-1-sulfonamide, has shown effects on DNA, RNA, and protein synthesis in the mouse bladder, contributing to understanding carcinogenesis (Lawson et al., 1970).
  • Molecular Imaging :

    • A naphthalene-based sulfonamide Schiff base was found to be effective as a fluorescence turn-on probe for the detection of Al3+ ions, indicating applications in cellular imaging and antimicrobial activity studies (Mondal et al., 2015).

Safety And Hazards

Naphthalene-2-sulfonamide can cause serious eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used to extinguish it .

Future Directions

Naphthalene sulfonamides have been subjected to a structure–activity relationship (SAR) study for inhibition of Leishmania . The new findings from this SAR study open new directions for advanced leishmaniasis treatment . Another study discusses the direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines, which could potentially be applied to Naphthalene-2-sulfonamide .

properties

IUPAC Name

naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBLLSQMOMPTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283362
Record name Naphthalene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-2-sulfonamide

CAS RN

1576-47-2
Record name 2-Naphthalenesulfonamide
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Record name Naphthalene-2-sulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphthalene-2-sulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
283
Citations
U Košak, D Knez, N Coquelle, B Brus, A Pišlar… - Bioorganic & medicinal …, 2017 - Elsevier
In the brains of patients with Alzheimer’s disease, the enzymatic activities of butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B) are increased. While BChE is a viable …
Number of citations: 63 www.sciencedirect.com
HS Mohamed, ME Haiba, NA Mohamed… - Journal of Molecular …, 2021 - Elsevier
In the present work, authors successfully prepared potent antimicrobial agents of new tetrahydronaphthalene-sulfonamide derivatives, derived from new easily synthetic route of 3-…
Number of citations: 3 www.sciencedirect.com
I Sosič, S Turk, M Sinreih, N Trošt… - Acta Chimica …, 2012 - search.ebscohost.com
Penicillin-binding proteins are a well established, validated and still a very promising target for the design and development of new antibacterial agents. Based on our previous …
Number of citations: 11 search.ebscohost.com
P Zaręba, AK Drabczyk, A Wnorowski… - Ultrasonics …, 2022 - Elsevier
… Benzenesulfonamide, naphthalene-2-sulfonamide, naphthalene-1-sulfonamide were prepared according Reddy et al. procedure [33]. 2-chloro-1H-benzimidazole, 2,5-dichloro-1H-…
Number of citations: 4 www.sciencedirect.com
B Macı́as, I Garcı́a, MV Villa, J Borrás, A Castiñeiras… - Polyhedron, 2002 - Elsevier
… For N-quinolin-8-yl-naphthalene-2-sulfonamide, Hqnsa: Found: C, 68.08; H, 4.07; N, 8.32%. … can be depicted as in Scheme 1 for N-quinolin-8-yl-naphthalene-2-sulfonamide, Hqnsa. …
Number of citations: 33 www.sciencedirect.com
A Abdildinova, YC Kim, GH Lee, WK Park… - Journal of Molecular …, 2022 - Elsevier
Serotonin 5-HT 6 receptor, which is predominantly expressed in the central nervous system, is a valuable therapeutic target. Serotonin 5-HT 6 receptor antagonists have potential for the …
Number of citations: 2 www.sciencedirect.com
R Demirdağ, V Çomaklı, M Şentürk, D Ekinci… - Bioorganic & medicinal …, 2013 - Elsevier
… Naphthalene-2-sulfonamide (7) was also an excellent sCA inhibitor, with intermediate potency between that of 4-methyl-benzenesulfonamide on one part, and mafenide (3) on the other …
Number of citations: 46 www.sciencedirect.com
M Kaya, E Demir, H Bekci - Journal of enzyme inhibition and …, 2013 - Taylor & Francis
… N-(4-(3,3,6,6-Tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl)naphthalene-2-sulfonamide (6g) This compound was recrystallized from ethanol as yellow solid …
Number of citations: 56 www.tandfonline.com
BM Bolotin, YA Mikhlina, SA Arkhipova… - Crystallography …, 2012 - Springer
… INTRODUCTION N [2 (4 Oxo 4H benzo[d][1,3]oxazin 2 yl)phe nyl]naphthalene 2 sulfonamide is an organic lumino phore with an anomalously high Stokes shift known under the …
Number of citations: 1 link.springer.com
S Apaydın, M Török - Bioorganic & medicinal chemistry letters, 2019 - Elsevier
… , further tacrine-based and donepezil-like structures for producing sulfonamide-based potential drug candidates, as well as N-propargylpiperidines with naphthalene-2-sulfonamide …
Number of citations: 157 www.sciencedirect.com

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